molecular formula C11H10F3NO3S B2662952 4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid CAS No. 915872-72-9

4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid

Cat. No.: B2662952
CAS No.: 915872-72-9
M. Wt: 293.26
InChI Key: HVLWOZHVVHIJGN-UHFFFAOYSA-N
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Description

4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which features a succinimide-like core linked to an aniline derivative bearing a trifluoromethylthio group, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules . The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization to enhance key pharmacological properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity . This compound serves as a versatile building block for exploring structure-activity relationships, particularly in the development of potential chemotherapeutic agents. Its scaffold is structurally analogous to other patented beta-substituted beta-amino acid derivatives that have demonstrated cytotoxic activity against various cancer cell lines, suggesting its utility in oncology research programs . Researchers can leverage this compound to develop new chemical entities that target specific pathways involved in cell proliferation and survival. It is intended for use in hit-to-lead optimization cycles, library synthesis for high-throughput screening, and as a key intermediate in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

4-oxo-4-[2-(trifluoromethylsulfanyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)19-8-4-2-1-3-7(8)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWOZHVVHIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid typically involves multiple steps:

    Formation of the Trifluoromethylthio Phenyl Intermediate: This step involves the introduction of the trifluoromethylthio group to a phenyl ring. A common method is the reaction of a phenyl halide with trifluoromethylthiolate salts under suitable conditions.

    Amination: The intermediate is then subjected to amination, where an amino group is introduced. This can be achieved using reagents like ammonia or amines in the presence of catalysts.

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid structure. This can be done through various methods, including the reaction of the amine intermediate with succinic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The compound features a keto group and an amino functional group, which are crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its structural similarity to known bioactive compounds suggests potential agonistic activity in certain biological pathways.

Case Study: Agonist Potency

A study on phenylthiazole acids indicated that modifications in the structure of similar compounds can significantly influence their biological activity. The introduction of trifluoromethyl groups has been shown to enhance potency due to increased lipophilicity and improved binding affinity to target proteins .

Synthetic Chemistry

4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Kinetic Studies

Research involving the oxidation of 4-Oxo-4-phenyl butanoic acid using tripropylammonium fluorochromate demonstrated the compound's reactivity under specific conditions. The study revealed that the oxidation process could be efficiently conducted in a mixed solvent system of acetic acid and water, highlighting its utility in synthetic methodologies .

Biochemical Studies

The compound's unique functional groups allow it to participate in biochemical assays, particularly those assessing enzyme activity or receptor binding.

Enzyme Inhibition Studies

Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. This could pave the way for developing therapeutic agents targeting metabolic disorders.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Medicinal ChemistryEnhanced agonistic activity with trifluoromethyl substitution
Synthetic ChemistryEfficient oxidation process using tripropylammonium fluorochromate
Biochemical StudiesPotential enzyme inhibitors identified

Table 2: Reaction Conditions for Oxidation

Solvent CompositionTemperature (K)Reaction Time (h)Observed Product
50% Acetic Acid - 50% Water30324Benzoic Acid

Mechanism of Action

The mechanism by which 4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s ability to penetrate biological membranes, while the amino and carbonyl groups can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Substituent Variations

  • Target Compound : Ortho-trifluoromethylthio (-S-CF₃) phenyl group.
    • The -S-CF₃ group is highly electron-withdrawing and lipophilic, enhancing membrane permeability and resistance to oxidative metabolism .
  • 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid (): Meta-trifluoromethyl (-CF₃) phenyl group.
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): Carboxymethylthio (-S-CH₂-COOH) substituent. Introduces an additional carboxylic acid group, increasing hydrophilicity and enabling ionic interactions .
  • 4-Oxo-4-[3-(tetrahydrofuran-2-ylmethoxy)anilino]butanoic acid (): Tetrahydrofuranmethoxy (-O-CH₂-tetrahydrofuran) group. Ether linkage enhances solubility in polar solvents but reduces lipophilicity compared to -S-CF₃ .

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol) Source
Target Compound* C₁₁H₉F₃NO₃S ~307.26 N/A
4-Oxo-4-([3-CF₃-phenyl]amino)butanoic acid C₁₁H₁₀F₃NO₃ 273.20
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid C₁₃H₁₃NO₅S 295.31
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25

*Calculated based on structural similarity.

Data Tables

Research Findings and Gaps

  • Stereochemical Considerations: notes that synthesized 4-oxo-4-arylbutanoic acids are racemic mixtures, suggesting the target compound may require enantioselective synthesis for therapeutic use .
  • Opportunities for Study : The trifluoromethylthio group’s unique properties warrant investigation into the compound’s pharmacokinetics and binding affinity compared to -CF₃ or -S-CH₂-COOH derivatives.

Biological Activity

4-Oxo-4-((2-((trifluoromethyl)thio)phenyl)amino)butanoic acid, also known as compound 116401-44-6, is a chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C11H8F3NO3
  • Molar Mass: 259.18 g/mol
  • Melting Point: 164°C
  • CAS Number: 116401-44-6

The trifluoromethyl group in this compound enhances its biological activity due to increased metabolic stability and lipid solubility, which facilitates membrane permeability and interaction with biological targets .

Biological Activity Overview

1. Mechanism of Action:
The trifluoromethyl group is known to significantly influence the compound's interactions with protein targets, enhancing its binding affinity and biological efficacy. The electron-withdrawing nature of the trifluoromethyl moiety aids in forming hydrogen bonds with amino acids in the active sites of proteins .

2. Therapeutic Potential:
Research indicates that derivatives of this compound may exhibit various therapeutic activities, including:

  • Antitumor activity: Some studies have reported that related thiazole compounds exhibit significant cytotoxic effects against cancer cell lines .
  • Anti-inflammatory properties: Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Case Study 1: Antitumor Activity

A study evaluated a series of phenylthiazole acids for their agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. The compound demonstrated an EC50 value of 0.75 ± 0.20 μM, comparable to the positive control rosiglitazone (EC50 = 0.83 ± 0.14 μM). This suggests that similar structural motifs may confer significant antitumor activity through PPARγ modulation .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis of thiazole derivatives indicated that the presence of a trifluoromethyl group enhances cytotoxicity against various cancer cell lines. Compounds with electron-donating groups at specific positions on the phenyl ring showed improved activity, demonstrating the importance of substituent positioning for biological efficacy .

Data Table: Summary of Biological Activities

Activity Type Compound EC50/IC50 Value Reference
PPARγ Agonist4-Oxo-4-((2-(trifluoromethyl)thio)phenyl)amino)butanoic acidEC50 = 0.75 ± 0.20 μM
Antitumor ActivityThiazole DerivativesIC50 < 1.98 μg/mL
Anti-inflammatoryVarious Thiazole CompoundsVaries

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